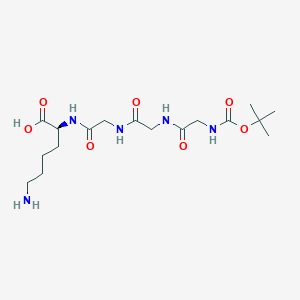
Boc-Gly-Gly-Gly-Lys-OH
Descripción general
Descripción
Boc-Gly-Gly-Gly-Lys-OH is a useful research compound. Its molecular formula is C17H31N5O7 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .
Mode of Action
The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .
Análisis Bioquímico
Biochemical Properties
Boc-Gly-Gly-Gly-Lys-OH, as a protected peptide, plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins during the synthesis process. The Boc group protects the amino group of the peptide from unwanted side reactions, allowing for the successful formation of peptide bonds . The nature of these interactions is primarily chemical, involving bond formation and cleavage.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in peptide synthesis. It binds to specific enzymes that facilitate the formation of peptide bonds. The Boc group in the compound acts as a protective group, preventing unwanted reactions with the amino group of the peptide. This allows for the precise and controlled synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. As a protected peptide, it is generally stable under normal conditions. Specific conditions or reagents can cause the removal of the Boc group, a necessary step in peptide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes that facilitate the formation and cleavage of peptide bonds. The Boc group can also interact with specific reagents that remove the protective group, a key step in the synthesis process .
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWOXYLAOMHRQJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















